ethyl 2-({[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 2-{2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a piperidine moiety, a thiazolopyrimidine core, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various protecting groups to ensure selectivity and high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
ETHYL 2-{2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety and thiazolopyrimidine core are believed to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and are known for their wide range of biological activities.
Thiazolopyrimidine derivatives: Compounds with this core structure are also of significant interest due to their potential therapeutic applications.
Uniqueness
ETHYL 2-{2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H23N5O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N5O4S/c1-2-30-20(29)14-8-4-5-9-15(14)23-16(27)12-26-13-22-18-17(19(26)28)31-21(24-18)25-10-6-3-7-11-25/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,23,27) |
InChI Key |
LSNWYDPPMKDELB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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